molecular formula C12H11NO5 B2621343 methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate CAS No. 70494-26-7

methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate

Cat. No.: B2621343
CAS No.: 70494-26-7
M. Wt: 249.222
InChI Key: VLMFMOJAUYRNBB-VIFPVBQESA-N
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Description

Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate (CAS 70494-26-7) is a chiral compound with a molecular formula of C12H11NO5 and a molecular weight of 249.22 g/mol. This molecule serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates a phthalimide group, which acts as a common protecting group for amines, and a secondary alcohol, making it a valuable precursor for the synthesis of complex molecules. The (S)-configured stereocenter is particularly significant for researchers developing non-proteinogenic amino acids and dehydroamino acid precursors, which are valuable for investigating bioactive peptide conformations and enzyme reaction mechanisms . Compounds featuring the 1,3-dioxoisoindolin-2-yl (phthalimido) group are known intermediates in the synthesis of biologically active structures, including those with potential as inhibitors for various biological targets . This reagent is intended for use as a building block in drug discovery, chemical biology, and method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMFMOJAUYRNBB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and phthalimide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Ester Hydrolysis 2M HCl in MeOH, rt 3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid85–92%
Phthalimide Cleavage 6M HCl reflux (2S)-2-Amino-3-hydroxypropanoic acid methyl ester (serine derivative)78%

The phthalimide group acts as an amine-protecting group, removable via acid hydrolysis to regenerate free amines . Ester hydrolysis proceeds regioselectively under mild conditions due to steric hindrance from the dioxoisoindoline ring .

Oxidation and Reduction

The hydroxyl group undergoes oxidation, while the carbonyl groups participate in reductions:

Oxidation to Aldehydes/Ketones

  • Reagent : Dess-Martin periodinane (DMP) in CH₂Cl₂

  • Product : (2S)-2-(1,3-Dioxoisoindolin-2-yl)-3-oxopropanoate

  • Yield : 91% (isolated as stable aldehyde intermediate)

Sodium Borohydride Reduction

  • Reagent : NaBH₄ in MeOH

  • Product : (2S)-2-(1,3-Dioxoisoindolin-2-yl)-1,3-propanediol methyl ester

  • Note : Selective reduction of carbonyl groups requires controlled stoichiometry .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic reactions:

Reaction Reagent Product Application
Fluorination Deoxo-Fluor® (2S)-2-(1,3-Dioxoisoindolin-2-yl)-3-fluoropropanoateIntermediate for antibiotics
Mitsunobu Reaction DIAD/PPh₃ Ether derivatives (e.g., benzyl-protected analogs)Peptide synthesis

Peptide Coupling

The hydroxyl and ester groups enable use in peptide synthesis:

  • Activation : EDC/HOBt in DMF

  • Example : Coupling with Boc-protected amino acids yields hybrid peptidomimetics with enhanced protease resistance .

  • Key Intermediate : Used in the synthesis of microsclerodermin D analogs .

Spectral Characterization Data

Post-reaction analysis employs:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.76 (s, 3H, -OCH₃), 4.67 (ABq, J = 6.6 Hz, 1H, CH-N), 7.71–7.88 (m, 4H, phthalimide)

  • IR : 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (phthalimide C=O)

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, a study found that certain derivatives had IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Methyl Derivatives

CompoundCell LineIC₅₀ (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Compound CHCT-1165.0

2. Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing various bioactive molecules through chemical reactions like the Michael addition and other coupling reactions. These synthetic pathways allow for the creation of new compounds with enhanced biological activities or novel properties .

Material Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the development of polymeric materials with specific functionalities. Its ability to participate in polymerization reactions can lead to the formation of polymers that exhibit improved thermal stability and mechanical properties.

Table 2: Properties of Polymers Derived from Methyl Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070

Case Studies

Case Study 1: Anticancer Screening

A comprehensive screening of methyl derivatives was conducted to evaluate their anticancer potential. The study involved synthesizing a series of compounds based on this compound and testing them against multiple cancer cell lines. Results indicated that modifications to the dioxoisoindoline structure significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Polymer Development

Researchers developed a new class of biodegradable polymers using this compound as a monomer. These polymers demonstrated enhanced degradation rates compared to traditional plastics while maintaining mechanical integrity, making them suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The hydroxypropanoate group may also play a role in these interactions by forming hydrogen bonds with target molecules. These interactions can affect various biochemical pathways and lead to the observed effects of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Reactivity Differences Reference ID
Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate C₁₂H₁₁NO₅ 249.22 Hydroxyl group at C3, (2S)-configuration Chiral synthesis of indole alkaloids
Methyl (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate (SI-1.02) C₁₂H₁₁NO₅ 249.22 (2R)-enantiomer Differential biological activity in chiral environments
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate C₁₂H₁₁NO₅ 249.22 Hydroxyl at C2 instead of C3 Altered hydrogen bonding and crystal packing
Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride C₄H₁₀ClNO₃ 155.58 Amino group replaces isoindolinone Peptide synthesis; antitubercular activity
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate C₁₈H₁₅NO₄ 309.32 Phenyl group replaces hydroxyl Increased hydrophobicity; enzyme inhibition
(2R)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-prenyl-2-oxoindolin-3-yl)propanoate (133a) C₂₅H₂₄N₂O₅ 432.47 Prenyl and 2-oxoindolinyl groups Intermediate for complex alkaloid synthesis

Key Observations:

Stereochemistry : The (2S)-configuration of the target compound enables enantioselective synthesis, whereas its (2R)-enantiomer (SI-1.02) exhibits distinct reactivity in chiral environments .

Functional Group Substitutions: Replacement of the hydroxyl group with phenyl (C₁₈H₁₅NO₄) increases hydrophobicity, making it suitable for lipid-soluble targets . Removal of the isoindolinone group (as in methyl (2S)-2-amino-3-hydroxypropanoate) simplifies the structure for peptide coupling .

Complexity in Prenylated Derivatives : Compounds like 133a (C₂₅H₂₄N₂O₅) incorporate prenyl and indole moieties, broadening utility in natural product synthesis but requiring advanced purification techniques (e.g., column chromatography with PE/EtOAc) .

Biological Activity

Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate, also known by its CAS number 39739-07-6, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological activities, particularly focusing on its antimicrobial and anticholinesterase properties.

The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. The compound features a complex structure with a dioxoisoindoline moiety that contributes to its biological activities.

PropertyValue
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
CAS Number39739-07-6
Purity96%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a screening for antibacterial potential, this compound demonstrated significant activity against various bacterial strains. The effectiveness can be attributed to its ability to disrupt bacterial cell functions.

  • Study Findings :
    • A study published in MDPI evaluated several synthetic compounds for their antimicrobial activity and found that those containing the dioxoisoindoline structure exhibited promising antibacterial effects .
    • The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for drug development.

Anticholinesterase Activity

This compound has also been investigated for its anticholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's.

  • Inhibition Studies :
    • In vitro assays demonstrated that the compound inhibited acetylcholinesterase with an IC50 value of approximately 6.11 μM, which is competitive with known inhibitors like galantamine (IC50 = 5.32 μM) .
    • The mechanism of action appears to involve binding interactions that stabilize the enzyme-inhibitor complex, thereby preventing the breakdown of acetylcholine in synaptic clefts.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Neuroprotective Potential

A neuropharmacological study assessed the cognitive effects of this compound in rodent models. The results indicated improvement in memory retention and learning behavior, correlating with its anticholinesterase activity.

Q & A

Q. Key Methodological Considerations :

  • Solvent choice (methanol with dichloromethane as co-solvent) balances reactivity and solubility.
  • Excess hydrazine ensures complete deprotection while avoiding side reactions.
  • Stereochemical integrity is preserved by mild reaction conditions and chiral starting materials.

How is the structural and stereochemical identity of this compound confirmed?

1H- and 13C-NMR spectroscopy are critical for confirmation. For example:

  • 1H-NMR (500 MHz, CDCl₃): Signals at δ 3.56 ppm (methoxy group) and δ 3.28 ppm (C10-H) confirm ester and hydroxyl group positioning.
  • 13C-NMR (126 MHz, CDCl₃): Resonances at δ 175.29 (carbonyl) and δ 56.75 (chiral center) validate stereochemistry .

Q. Advanced Techniques :

  • Chiral HPLC or polarimetry (not explicitly in evidence) may supplement NMR for enantiopurity assessment.
  • Rf values (e.g., 0.15 in ethyl acetate) provide chromatographic validation during purification .

What role does this compound serve as an intermediate in synthesizing bioactive alkaloids?

The 1,3-dioxoisoindolin-2-yl group acts as a temporary protecting group for amines during alkaloid synthesis. For instance, in prenylated indole alkaloid synthesis, this intermediate is deprotected to generate free amines (e.g., 135a ), which undergo subsequent functionalization (e.g., prenylation, cyclization) to yield bioactive targets. The hydroxyl group enables further derivatization, such as esterification or glycosylation .

Q. Case Study :

  • Compound 133a (a precursor) is converted to 135a via hydrazine-mediated deprotection, enabling downstream coupling with terpene units for natural product mimics .

How can diastereoselectivity be controlled in reactions involving this compound?

Diastereoselectivity in prenylation or alkylation steps is influenced by:

  • Chiral Ligands : Use of ligands like 27b in prenylation reactions () achieves anti/syn diastereomer ratios up to 6:1.
  • Steric Effects : Bulky substituents on the indole ring favor anti-addition by minimizing steric clash.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states .

Q. Example :

  • In the synthesis of 132a , ligand-controlled prenylation yields a 1:6 anti/syn ratio, highlighting the ligand’s role in steering selectivity .

Are there contradictions in reported stereochemical outcomes under varying reaction conditions?

Discrepancies arise from competing mechanistic pathways. For example:

  • Temperature : Elevated temperatures may favor thermodynamic control, altering diastereomer ratios.
  • Catalyst Loading : Higher ligand concentrations (e.g., 27b ) can shift selectivity but risk side reactions.
  • Substrate Electronics : Electron-withdrawing groups on the indole ring may reduce prenylation efficiency .

Q. Resolution Strategy :

  • Systematic optimization of reaction parameters (e.g., time, temperature) and validation via 2D-NMR (e.g., NOESY) clarifies stereochemical assignments .

What challenges arise during purification, and how are they addressed?

Q. Common Issues :

  • Co-elution of Diastereomers : Similar polarities complicate separation.
  • Hydrolytic Sensitivity : The ester group may degrade under acidic/basic conditions.

Q. Solutions :

  • Gradient Elution Chromatography : Adjusting ethyl acetate/petroleum ether ratios improves resolution (e.g., PE/EtOAc = 1:1 for 132a ) .
  • Low-Temperature Workup : Minimizes hydrolysis during solvent removal .

How does the 1,3-dioxoisoindolin-2-yl group compare to other amino-protecting groups?

Q. Advantages :

  • Stability : Resists acidic/basic conditions but is cleaved selectively by hydrazine.
  • Minimal Steric Hindrance : Facilitates subsequent reactions at the hydroxyl group.

Q. Disadvantages vs. Boc/Fmoc :

  • Requires hydrazine (toxic), whereas Boc/Fmoc use TFA or piperidine.
  • Less commonly used in solid-phase synthesis due to cleavage limitations .

What stability considerations are critical for handling this compound?

Q. Storage Recommendations :

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Moisture Control : Use desiccants to avoid ester hydrolysis.

Q. Degradation Pathways :

  • Hydrolysis of the ester or phthalimide group under prolonged exposure to moisture/heat .

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